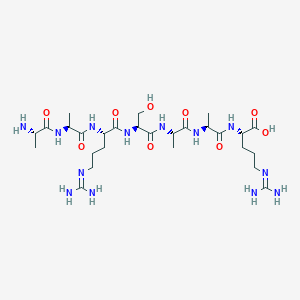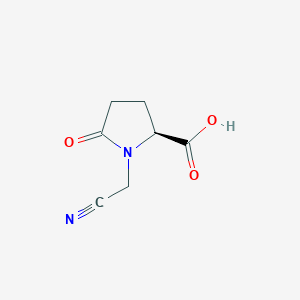
1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound belonging to the imidazolium family. This compound is characterized by its unique structure, which includes a carboxypropyl group attached to the imidazolium ring. It is often used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of a preformed imidazole ring. One common method includes the reaction of 1-trimethylsilylimidazole with methyl 4-chlorobutanoate, followed by hydrolysis with hydrochloric acid to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of stoichiometric amounts of reagents such as formaldehyde, glyoxal, and γ-aminobutyric acid in a multicomponent reaction . This method is efficient and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The imidazolium ring can participate in substitution reactions, particularly with alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Alkyl halides are frequently used in substitution reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazolium ring .
Applications De Recherche Scientifique
1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other imidazolium-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the development of advanced materials, such as ionic liquids and catalysts.
Mécanisme D'action
The mechanism of action of 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the context of its application, such as its role in antimicrobial activity or as a catalyst in chemical reactions .
Comparaison Avec Des Composés Similaires
(3-Carboxypropyl)trimethylammonium chloride: This compound shares a similar carboxypropyl group but differs in its overall structure and properties.
γ-Butyrobetaine hydrochloride: Another related compound with similar functional groups but distinct biological roles.
Uniqueness: 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its imidazolium core, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
805228-35-7 |
|---|---|
Formule moléculaire |
C8H15ClN2O2 |
Poids moléculaire |
206.67 g/mol |
Nom IUPAC |
4-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)butanoic acid;chloride |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-9-5-6-10(7-9)4-2-3-8(11)12;/h5-6H,2-4,7H2,1H3,(H,11,12);1H |
Clé InChI |
TXPRSGNQNRBUTP-UHFFFAOYSA-N |
SMILES canonique |
CN1C[NH+](C=C1)CCCC(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518478.png)
![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12518485.png)

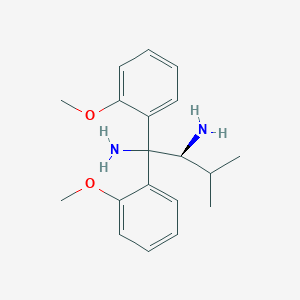
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B12518497.png)
![6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12518500.png)
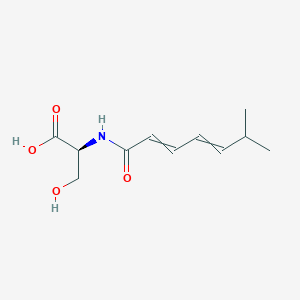
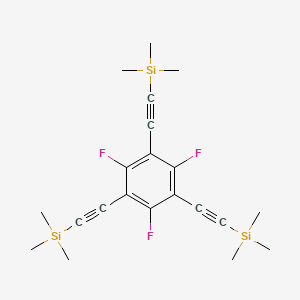

![[RuCl(p-cymene)((R)-binap)]Cl](/img/structure/B12518527.png)
![2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12518534.png)
![Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-](/img/structure/B12518536.png)
